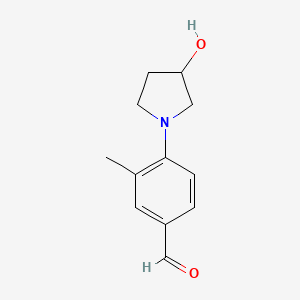
4-(3-Hydroxypyrrolidin-1-yl)-3-methylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Hydroxypyrrolidin-1-yl)-3-methylbenzaldehyde is an organic compound featuring a benzaldehyde core substituted with a hydroxypyrrolidine group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxypyrrolidin-1-yl)-3-methylbenzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-methylbenzaldehyde with 3-hydroxypyrrolidine under appropriate conditions. The reaction typically requires a catalyst and may be conducted in a solvent such as ethanol or methanol. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalysts and solvents used in the synthesis are selected to minimize waste and maximize yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Hydroxypyrrolidin-1-yl)-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group on the pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 4-(3-Hydroxypyrrolidin-1-yl)-3-methylbenzoic acid.
Reduction: 4-(3-Hydroxypyrrolidin-1-yl)-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(3-Hydroxypyrrolidin-1-yl)-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(3-Hydroxypyrrolidin-1-yl)-3-methylbenzaldehyde involves its interaction with specific molecular targets. The hydroxyl group on the pyrrolidine ring can form hydrogen bonds with biological macromolecules, influencing their function. The aldehyde group can undergo reactions with nucleophilic sites on proteins and enzymes, potentially modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Hydroxypyrrolidin-1-yl)-benzaldehyde: Lacks the methyl group, which may affect its reactivity and biological activity.
3-Methylbenzaldehyde: Lacks the hydroxypyrrolidine group, resulting in different chemical properties and applications.
4-(3-Hydroxypyrrolidin-1-yl)-3-methylbenzoic acid: An oxidized derivative with different chemical and biological properties.
Uniqueness
4-(3-Hydroxypyrrolidin-1-yl)-3-methylbenzaldehyde is unique due to the presence of both the hydroxypyrrolidine and methyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
4-(3-hydroxypyrrolidin-1-yl)-3-methylbenzaldehyde |
InChI |
InChI=1S/C12H15NO2/c1-9-6-10(8-14)2-3-12(9)13-5-4-11(15)7-13/h2-3,6,8,11,15H,4-5,7H2,1H3 |
Clave InChI |
NLNMOFYHEKPFKF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C=O)N2CCC(C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-Methoxyphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13193946.png)


![(1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol](/img/structure/B13193956.png)
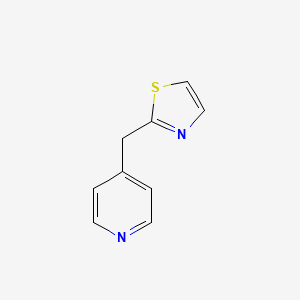

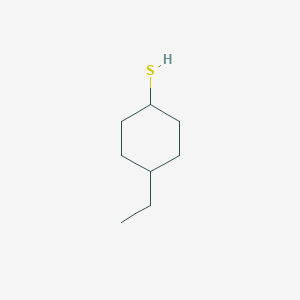
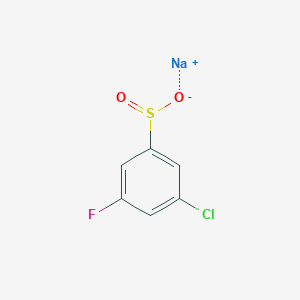

![N-[6-(Aminomethyl)pyridin-2-YL]cyclopropanecarboxamide](/img/structure/B13193989.png)
![1-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13193993.png)
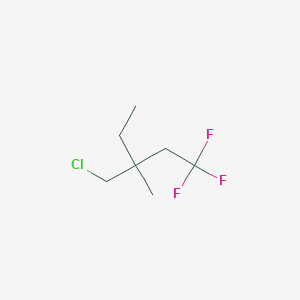
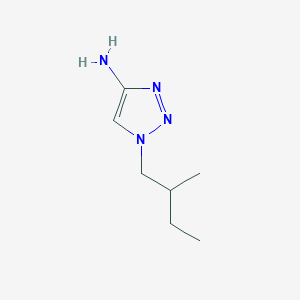
![Methyl 5-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13194008.png)
